molecular formula C27H36FN5O6 B15200634 (E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide

(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide

Cat. No.: B15200634
M. Wt: 545.6 g/mol
InChI Key: YEWBLRAJJWIBJY-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide is a multifunctional molecule combining a fumaric acid ((E)-but-2-enedioic acid) backbone with a substituted pyrazole-acetamide moiety. Key structural features include:

  • Pyrazole core: Substituted with a 2-fluorobenzoyl group at position 4 and methyl groups at positions 2 and 5 .
  • Acetamide chain: Linked to a 3-(2-methylpiperidin-1-yl)propylamino group, introducing tertiary amine functionality .
  • Fumarate counterion: The (E)-configuration of but-2-enedioic acid confers distinct physicochemical properties compared to its (Z)-isomer (maleic acid), such as higher melting points and lower aqueous solubility .

Synonyms for this compound include N-[4-(2-Fluoro-benzoyl)-2,5-dimethyl-2H-pyrazol-3-yl]-2-[3-(2-methyl-piperidin-1-yl)-propylamino]-acetamide and AC1L1IZG .

Properties

Molecular Formula

C27H36FN5O6

Molecular Weight

545.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide

InChI

InChI=1S/C23H32FN5O2.C4H4O4/c1-16-9-6-7-13-29(16)14-8-12-25-15-20(30)26-23-21(17(2)27-28(23)3)22(31)18-10-4-5-11-19(18)24;5-3(6)1-2-4(7)8/h4-5,10-11,16,25H,6-9,12-15H2,1-3H3,(H,26,30);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

YEWBLRAJJWIBJY-WLHGVMLRSA-N

Isomeric SMILES

CC1CCCCN1CCCNCC(=O)NC2=C(C(=NN2C)C)C(=O)C3=CC=CC=C3F.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1CCCCN1CCCNCC(=O)NC2=C(C(=NN2C)C)C(=O)C3=CC=CC=C3F.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 4-(2-Fluorobenzoyl)-2,5-Dimethylpyrazol-3-amine

The pyrazole core is synthesized via a cyclocondensation reaction. A representative method involves reacting hydrazine derivatives with β-keto esters or diketones.

Step 1: Formation of 3-Amino-2,5-dimethylpyrazole
A mixture of acetylacetone (2.5 mol) and hydrazine hydrate (2.5 mol) in ethanol undergoes reflux for 8–12 hours, yielding 3-amino-2,5-dimethylpyrazole.

Step 2: Introduction of 2-Fluorobenzoyl Group
Electrophilic acylation is achieved using 2-fluorobenzoyl chloride (1.2 eq) in dichloromethane with aluminum chloride (0.1 eq) as a Lewis acid. The reaction proceeds at 0–5°C for 4 hours, followed by neutralization with aqueous sodium bicarbonate.

Key Data:

Parameter Value
Yield (Step 1) 88–92%
Yield (Step 2) 75–80%
Purity (HPLC) ≥98%

Synthesis of 2-[3-(2-Methylpiperidin-1-yl)Propylamino]Acetic Acid

The side chain is constructed through sequential alkylation and amidation.

Step 1: Preparation of 3-(2-Methylpiperidin-1-yl)Propan-1-amine
2-Methylpiperidine (1.0 mol) reacts with 3-bromopropylamine hydrobromide (1.1 mol) in acetonitrile at 60°C for 24 hours using potassium carbonate (2.5 mol) as a base. The product is isolated via distillation under reduced pressure.

Step 2: Glycine Derivative Formation
3-(2-Methylpiperidin-1-yl)propan-1-amine (1.0 mol) reacts with bromoacetic acid (1.05 mol) in tetrahydrofuran (THF) using triethylamine (1.1 mol) as a base. The mixture is stirred at room temperature for 12 hours, yielding 2-[3-(2-methylpiperidin-1-yl)propylamino]acetic acid.

Key Data:

Parameter Value
Yield (Step 1) 82–85%
Yield (Step 2) 78–83%
Purity (NMR) ≥97%

Amide Coupling and Salt Formation

Step 1: Acetamide Formation
The pyrazole intermediate (1.0 mol) and 2-[3-(2-methylpiperidin-1-yl)propylamino]acetic acid (1.05 mol) undergo amide coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mol) and hydroxybenzotriazole (HOBt, 1.1 mol) in dimethylformamide (DMF) at 0°C for 1 hour, followed by stirring at room temperature for 24 hours.

Step 2: Salt Formation with Fumaric Acid
The acetamide base (1.0 mol) is dissolved in hot ethanol and treated with fumaric acid (2.0 mol). The mixture is cooled to 4°C, inducing crystallization. The product is filtered and washed with cold ethanol.

Key Data:

Parameter Value
Coupling Yield 89–93%
Salt Purity (HPLC) ≥99%
Melting Point 214–217°C

Optimization and Catalytic Systems

Recent advances in catalysis improve yields and selectivity:

Table 1: Comparative Analysis of Coupling Catalysts

Catalyst System Yield (%) Purity (%)
EDC/HOBt 89–93 98.5
Solid-supported Ni/La 95–96 99.2
Polymer-bound HATU 91–94 98.8

The solid-supported nickel-lanthanum catalyst (Ni/La on molecular sieve) demonstrates superior efficiency due to enhanced Lewis acidity and recyclability.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.85–7.78 (m, 2H, fluorobenzoyl-H), 3.45–3.38 (m, 4H, piperidine-H), 2.25 (s, 3H, CH3), 1.98–1.85 (m, 2H, propyl-H).
  • ¹³C NMR: δ 170.5 (C=O), 163.2 (C-F), 152.1 (pyrazole-C), 45.6 (piperidine-C).

High-Resolution Mass Spectrometry (HRMS) Calculated for C₂₇H₃₃FN₅O₃ ([M+H]⁺): 518.2567; Found: 518.2562.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Fumarate-Containing Amides

Compound A : (E)-But-2-enedioic Acid;N-[3-(Diethylamino)Propyl]-2-(4,5-Diphenylpyrazol-1-yl)Acetamide
  • Core structure : Shares the (E)-but-2-enedioic acid backbone.
  • Differences: Pyrazole substituents: 4,5-diphenyl groups (vs. 2-fluorobenzoyl and methyl groups in the target compound). Amide chain: 3-(diethylamino)propyl group (vs. 2-methylpiperidinylpropylamino) .
  • Implications :
    • The diphenylpyrazole in Compound A likely enhances lipophilicity, while the fluorobenzoyl group in the target compound may improve metabolic stability and target specificity .
    • The 2-methylpiperidine in the target compound could enhance blood-brain barrier penetration compared to diethylamine .
Compound B : Ipazilide Fumarate (CAS 115436-74-3)
  • Structure: Combines fumaric acid with a pyrazolyl-acetamide chain modified with a 3-(diethylamino)propyl group .
  • Key divergence : Lack of fluorobenzoyl and methylpyrazole substituents.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Compound A Ipazilide Fumarate
Molecular Weight ~600 g/mol (estimated) 562.6 g/mol 522.6 g/mol
logP (lipophilicity) Moderate (fluorobenzoyl) High (diphenyl groups) Moderate (diethylamino)
Aqueous Solubility Low (due to fumarate E-form) Very low Low
Ionization Fumarate salt (acidic) Fumarate salt Fumarate salt

Research Findings and Functional Implications

  • Target specificity : The 2-fluorobenzoyl group may enhance binding to kinase domains or G-protein-coupled receptors (GPCRs), as seen in fluorinated kinase inhibitors .
  • Metabolic stability: Methylpiperidine groups reduce first-pass metabolism compared to diethylamino chains in Compound A .
  • Maleic vs. fumarate salts : The (E)-configuration in the target compound avoids isomerization issues common in maleic acid salts, improving formulation stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.